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Introduction
3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) is a zwitterionic biological

buffer that is valuable for a variety of biochemical and molecular biology applications. With a

pKa of 9.6 at 25°C, CAPSO provides a stable pH environment in the alkaline range of 8.9 to

10.3.[1][2] Its utility is particularly pronounced in the study of enzymes that exhibit optimal

activity at high pH, such as alkaline phosphatase and certain aminopeptidases.[3] Furthermore,

CAPSO's low metal-binding capacity makes it an excellent choice for investigating metal-

dependent enzymes.[4] These characteristics, combined with its minimal reactivity and salt

effects, make CAPSO a reliable buffer for enzyme kinetics studies, including kinetic analysis

and inhibitor screening.[4]

This document provides detailed application notes and protocols for utilizing CAPSO buffer in

enzyme kinetics assays, designed to assist researchers in obtaining accurate and reproducible

data.

Properties of CAPSO Buffer
A thorough understanding of the physicochemical properties of CAPSO is essential for its

effective application in enzyme kinetics.
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Property Value Reference

Chemical Name

3-(Cyclohexylamino)-2-

hydroxy-1-propanesulfonic

acid

Molecular Formula C₉H₁₉NO₄S

Molecular Weight 237.32 g/mol

pKa (25 °C) 9.6

Effective pH Range 8.9 - 10.3

Appearance White crystalline powder

Solubility in Water Good

Applications in Enzyme Kinetics
CAPSO buffer is particularly well-suited for a range of enzyme assays that necessitate an

alkaline environment for optimal enzymatic activity and stability. Its inert nature and low ionic

strength at typical working concentrations make it a versatile buffer for various enzymatic

studies.

Alkaline Phosphatase Assays: Alkaline phosphatase (ALP) is an enzyme that is extensively

studied and catalyzes the hydrolysis of phosphate esters at an alkaline pH. CAPSO buffer is

frequently employed in ALP assays to maintain the optimal pH for its activity.

Aminopeptidase Assays: Certain aminopeptidases, which cleave amino acids from the N-

terminus of proteins or peptides, demonstrate optimal activity in alkaline conditions, making

CAPSO a suitable buffer for their kinetic characterization.

High-Throughput Screening (HTS) of Enzyme Inhibitors: The stability and low reactivity of

CAPSO buffer minimize interference with assay components, making it well-suited for high-

throughput screening campaigns aimed at identifying enzyme inhibitors, especially for

enzymes with alkaline pH optima.

Data Presentation: Comparative Enzyme Kinetics
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The choice of buffer can significantly influence the kinetic parameters of an enzyme. While

specific kinetic data for enzymes in CAPSO buffer is not extensively published, the following

table provides a comparative overview of alkaline phosphatase kinetics in other common

alkaline buffers to illustrate this point. Researchers should empirically determine the kinetic

parameters for their specific enzyme-substrate system in CAPSO buffer.

Buffer
System

Enzyme
Substra
te

pH K_m (M)

V_max
(µmoles
min⁻¹
unit⁻¹)

k_cat
(s⁻¹)

Referen
ce

50 mM

Tris-HCl

Calf

Intestinal

Alkaline

Phosphat

ase

pNPP 11.0
7.6 x

10⁻⁴
3.12 82.98

100 mM

Glycine-

NaOH

Calf

Intestinal

Alkaline

Phosphat

ase

pNPP 9.5
4.0 x

10⁻⁴
1.60 42.55

pNPP: p-Nitrophenyl phosphate

Experimental Protocols
Protocol 1: Preparation of 1 M CAPSO Stock Buffer
Materials:

CAPSO (MW: 237.32 g/mol )

Deionized water

10 M NaOH or HCl

pH meter
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Magnetic stirrer and stir bar

Volumetric flask

Procedure:

Weigh out 237.32 g of CAPSO powder and transfer it to a 1 L beaker.

Add approximately 800 mL of deionized water and a stir bar to the beaker.

Stir the solution on a magnetic stirrer until the CAPSO powder is completely dissolved.

Calibrate the pH meter according to the manufacturer's instructions.

Adjust the pH of the solution to the desired value (within the 8.9 - 10.3 range) by slowly

adding 10 M NaOH (to increase pH) or 10 M HCl (to decrease pH) while continuously

monitoring the pH.

Once the target pH is reached, transfer the solution to a 1 L volumetric flask.

Add deionized water to bring the final volume to the 1 L mark.

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

Store the buffer at 4°C. For longer-term storage, sterile filtration is recommended.

Protocol 2: General Enzyme Kinetics Assay in CAPSO
Buffer
This protocol provides a general framework for determining the Michaelis-Menten constants

(K_m and V_max) of an enzyme in CAPSO buffer. This procedure should be optimized for the

specific enzyme and substrate being investigated.

Materials:

Purified enzyme of interest

Substrate
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CAPSO buffer (at the desired pH and concentration)

Spectrophotometer or microplate reader

Cuvettes or 96-well plates

Stop solution (if required for the assay)

Procedure:

Prepare a Substrate Stock Solution: Dissolve the substrate in CAPSO buffer to create a

concentrated stock solution.

Prepare Substrate Dilutions: Prepare a series of substrate dilutions from the stock solution

using CAPSO buffer. The final concentrations should typically range from 0.1 to 10 times the

expected K_m.

Prepare Enzyme Solution: Dilute the enzyme in CAPSO buffer to a concentration that yields

a linear reaction rate over a defined time period. The optimal enzyme concentration should

be determined empirically.

Enzyme Assay:

Set up a series of reactions in either cuvettes or a 96-well plate.

Each reaction should contain a fixed volume of the enzyme solution and a variable volume

of the substrate dilution.

Include a blank for each substrate concentration containing all components except the

enzyme.

Pre-incubate the reaction mixtures (enzyme and buffer) at the desired temperature (e.g.,

37°C) for a few minutes to allow for temperature equilibration.

Initiate the reaction by adding the substrate to the enzyme/buffer mixture.

Immediately measure the change in absorbance (or fluorescence) of the product at the

appropriate wavelength over a set period. Ensure that the total substrate consumption
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does not exceed 10% to maintain initial velocity conditions.

Data Analysis:

Subtract the absorbance of the blank from the absorbance of the corresponding reaction.

Convert the change in absorbance per unit time to the initial reaction velocity (V₀) using the

Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product, c is the

concentration of the product, and l is the path length.

Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression software to

determine the values of K_m and V_max.

Protocol 3: High-Throughput Screening (HTS) for
Enzyme Inhibitors
This protocol outlines a general workflow for a high-throughput screening campaign to identify

inhibitors of an enzyme that is active in CAPSO buffer.

Materials:

Purified enzyme

Substrate

CAPSO buffer

Compound library (potential inhibitors)

Positive control inhibitor (if available)

Negative control (e.g., DMSO)

384-well plates

Automated liquid handling systems
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Plate reader

Procedure:

Assay Miniaturization and Optimization: Adapt the enzyme assay to a 384-well format.

Optimize reagent concentrations (enzyme, substrate) and incubation times to ensure a

robust and reproducible assay with a good signal-to-noise ratio.

Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library

into individual wells of a 384-well plate. Also, include wells for positive and negative controls.

Enzyme and Substrate Addition:

Add a defined volume of the enzyme solution in CAPSO buffer to all wells.

Incubate the plates for a predetermined time to allow for compound-enzyme interaction.

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Signal Detection: After a specific incubation period, measure the signal (e.g., absorbance,

fluorescence, luminescence) using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound relative to the negative control.

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Perform dose-response experiments for the identified hits to determine their IC₅₀ values

(the concentration of inhibitor required to reduce enzyme activity by 50%).

Mandatory Visualizations
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Caption: General workflow for an enzyme kinetics assay.
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Caption: Workflow for HTS of enzyme inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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